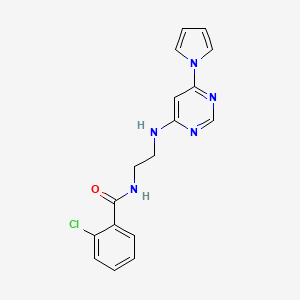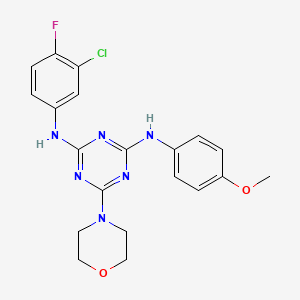![molecular formula C25H29Cl2FN2O2 B2797817 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1189441-70-0](/img/structure/B2797817.png)
1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. The combination of biphenyl, piperazine, and fluorophenyl groups within its structure gives it notable properties, making it an interesting subject for chemical and pharmaceutical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step organic reaction sequence. A common synthetic route might begin with the preparation of the biphenyl derivative, followed by an ether formation to introduce the oxy group. Subsequent steps involve the formation of the piperazine ring, functionalization with the fluorophenyl group, and finally, introduction of the propanol moiety.
The reactions often require specific conditions such as controlled temperatures, inert atmospheres to avoid unwanted side reactions, and the use of catalysts to increase the efficiency and yield of the reactions.
Industrial Production Methods: On an industrial scale, the production of 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride would be carried out in large reactors designed to handle the specific reaction conditions. Processes are optimized for maximum yield and purity, incorporating steps like recrystallization, chromatography, and distillation to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo several types of chemical reactions:
Oxidation: : Given its hydroxy group, the compound can be subjected to oxidation reactions, leading to the formation of a ketone or aldehyde.
Reduction: : The nitro group present in some intermediates can be reduced to an amine group.
Substitution: : Aromatic substitution reactions are possible due to the presence of fluorophenyl and biphenyl groups.
Common Reagents and Conditions: Common reagents involved in these reactions include:
Oxidizing agents: : such as potassium permanganate or chromium trioxide.
Reducing agents: : like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles and electrophiles: : for substitution reactions, including halides and various organometallic compounds.
Major Products: The products formed from these reactions vary depending on the conditions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
This compound is highly valued in:
Chemistry: : As a model compound to study reactions involving biphenyl and piperazine derivatives.
Biology: : For its potential interactions with biological systems, possibly affecting cellular processes.
Medicine: : For its therapeutic potential, potentially being developed into drugs targeting specific receptors or enzymes.
Industry: : Its unique properties might make it useful in materials science or as a precursor for more complex chemical entities.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The biphenyl group can offer rigidity to the molecular structure, enhancing its binding affinity, while the piperazine and fluorophenyl groups might facilitate specific interactions within biological environments. Pathways typically involved include signal transduction, modulation of enzymatic activity, or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds:
**1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-1-ol
**1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-chlorophenyl)piperazin-1-yl)propan-2-ol
**1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-methylphenyl)piperazin-1-yl)propan-2-ol
Uniqueness: Compared to other similar compounds, 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride stands out due to its specific combination of functional groups and the unique electronic effects brought by the fluorophenyl group. This combination could potentially enhance its pharmacological profile or its reactivity in chemical processes, making it particularly interesting for further research and development.
Is there anything else you'd like to dive deeper into or another topic you’re curious about?
Propiedades
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2-phenylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O2.2ClH/c26-21-10-12-22(13-11-21)28-16-14-27(15-17-28)18-23(29)19-30-25-9-5-4-8-24(25)20-6-2-1-3-7-20;;/h1-13,23,29H,14-19H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVLVSXPIODLKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2C3=CC=CC=C3)O)C4=CC=C(C=C4)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-cyano-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2797739.png)


![N-(2-fluorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2797743.png)

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/new.no-structure.jpg)

![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone](/img/structure/B2797751.png)
![(Prop-2-yn-1-yl)({1-[4-(pyridin-3-yl)phenyl]ethyl})amine](/img/structure/B2797752.png)


